molecular formula C8H18N2O3 B2608339 tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate CAS No. 1565137-65-6

tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate

Cat. No. B2608339
M. Wt: 190.243
InChI Key: CUFWQCDBEALMAQ-ZCFIWIBFSA-N
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Description

Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NH2, where R is an organic group . Carbamates are used in a wide range of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals .


Synthesis Analysis

Carbamates can be synthesized through a variety of methods. One common method is the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of carbamates includes a carbonyl group (C=O) and an amine group (NH2). The presence of a C=O dipole allows carbamates to act as hydrogen bond acceptors, whereas the N-C dipole allows them to act as hydrogen bond donors, but to a lesser extent .


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure. For example, they can range from volatile liquids to crystalline solids, and their solubility in water and organic solvents can also vary .

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate plays a crucial role in the enantioselective synthesis of β-alanine derivatives, which are analogs of aromatic amino acids. This synthesis involves electrophilic attack on enolates derived from chiral oxazolidin-2-ones, highlighting its utility in synthesizing complex chiral compounds (Arvanitis et al., 1998).

Photoredox-Catalyzed Amination

In photoredox catalysis, tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate acts as an amidyl-radical precursor. This application is crucial for creating a range of 3-aminochromones under mild conditions, demonstrating its value in photocatalyzed protocols for assembling bioactive compounds (Wang et al., 2022).

Diels-Alder Reaction

This compound is used in the Diels-Alder reaction, a key method in synthetic organic chemistry. Its use in the preparation of hexahydroindolinones exemplifies its versatility in forming complex cyclic structures (Padwa et al., 2003).

Intermediate in Nucleotide Analogs Synthesis

It serves as an intermediate for the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, demonstrating its significance in nucleotide chemistry (Ober et al., 2004).

Synthesis of Biologically Active Compounds

This compound is used in synthesizing intermediates of natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines, indicating its importance in medicinal chemistry (Tang et al., 2014).

Safety And Hazards

Carbamates can pose various safety and health hazards, depending on their specific structure and application. For example, some carbamates are toxic and can cause harm if swallowed, inhaled, or in contact with skin .

Future Directions

The future research directions in the field of carbamates could involve the development of new synthesis methods, the design of new carbamate-based drugs, and the investigation of the environmental impact of carbamate pesticides .

properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWQCDBEALMAQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate

CAS RN

1565137-65-6
Record name tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate
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Synthesis routes and methods

Procedure details

Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)biscarbamate (400 mg, 1.23 mmol) was dissolved in methanol (12.3 mL) and put under a hydrogen atmosphere with 3 cycles of evacuation and hydrogen balloon flushing. The reaction mixture was stirred at room temperature under a hydrogen atmosphere for 2 hours, and then filtered through CELITE. The filtrate was concentrated under reduced pressure to afford tert-butyl 1-amino-3-hydroxypropan-2-ylcarbamate. MS ESI calcd. for C8H19N2O3 [M+H]+ 191. found 191. 1H NMR (500 MHz, CDCl3) δ 5.25 (s, 1H), 3.87 (d, J=10.0 Hz, 1H), 3.71 (d, J=10.5 Hz, 1H), 3.59-3.63 (m, 1H), 3.08 (d, J=10.6 Hz, 1H), 2.90 (d, J=10.1 Hz, 1H), 1.84 (s, 2H), 1.45 (s, 9H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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